1,5-Dimethyl-2-pyrrolidinone

Descripción

The exact mass of the compound 1,5-Dimethyl-2-pyrrolidinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527837. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,5-Dimethyl-2-pyrrolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dimethyl-2-pyrrolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

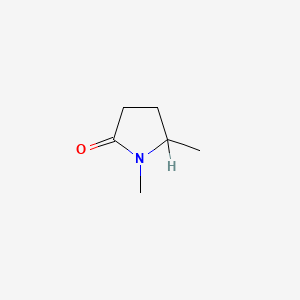

Structure

3D Structure

Propiedades

IUPAC Name |

1,5-dimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-4-6(8)7(5)2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILVIKOEJGORQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871112 | |

| Record name | 1,5-Dimethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5075-92-3 | |

| Record name | 1,5-Dimethyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5075-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethylpyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005075923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5075-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dimethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Molecular Architect's Guide to 1,5-Dimethyl-2-pyrrolidinone (CAS 5075-92-3)

Executive Summary

1,5-Dimethyl-2-pyrrolidinone (1,5-DMP) represents a critical evolution in the class of dipolar aprotic solvents. Historically overshadowed by its structural analog, N-Methyl-2-pyrrolidone (NMP), 1,5-DMP has emerged as a high-value target for researchers seeking to mitigate the reprotoxic liabilities associated with NMP while retaining—or enhancing—solvency performance.

This technical guide deconstructs 1,5-DMP not merely as a solvent, but as a bio-derived synthon and a "greener" process aid. We will explore its physiochemical architecture, validate a catalytic synthesis protocol from biomass precursors, and analyze its divergent safety profile.

Part 1: Physiochemical Architecture & Comparative Analysis

The utility of 1,5-DMP lies in its structural modification of the pyrrolidinone ring. By introducing a methyl group at the C5 position, the molecule gains steric bulk adjacent to the nitrogen, potentially altering its metabolic pathway and solvent-solute interactions compared to NMP.

Structural Specifications

-

Chirality: The C5 carbon is a stereocenter. Commercial CAS 5075-92-3 typically refers to the racemate, though enantioselective synthesis is possible.

Comparative Data Profile: 1,5-DMP vs. NMP

The following data highlights why 1,5-DMP is a drop-in replacement candidate for high-temperature applications.

| Property | 1,5-Dimethyl-2-pyrrolidinone (1,5-DMP) | N-Methyl-2-pyrrolidone (NMP) | Technical Implication |

| Molar Mass | 113.16 g/mol | 99.13 g/mol | Slightly lower volatility for 1,5-DMP.[8] |

| Boiling Point | 215–217 °C (at 743 mmHg) | 202–204 °C | 1,5-DMP offers a wider liquid range for high-temp synthesis. |

| Density (25°C) | 0.982 g/mL | 1.028 g/mL | Lower density facilitates phase separation in aqueous workups. |

| Flash Point | ~89–93 °C | 91 °C | Similar flammability profile; requires standard combustible liquid handling. |

| Viscosity | Low (Liquid) | 1.67 cP | Comparable rheology for flow chemistry applications. |

| GHS Safety | Irritant (H315, H319, H335) | Reprotoxic (H360FD) | Critical Differentiator: 1,5-DMP lacks the severe CMR classification of NMP. |

Part 2: Synthesis Engineering (Bio-Based Route)

The most elegant and atom-economical route to 1,5-DMP utilizes Levulinic Acid (LA) , a platform chemical derived from lignocellulosic biomass. This supports Green Chemistry Principle #7 (Use of Renewable Feedstocks).

The Mechanism: Reductive Amination

The synthesis proceeds via a cascade reaction:

-

Condensation: Levulinic acid reacts with methylamine to form a keto-amide or imine intermediate.

-

Cyclization: Intramolecular ring closure releases water.

-

Hydrogenation: Reduction of the C=N or C=C double bond (depending on the intermediate tautomer) yields the lactam.

Visualization of the Reaction Pathway

The following diagram illustrates the catalytic conversion of Levulinic Acid to 1,5-DMP.

Figure 1: The bio-based synthesis pathway utilizes reductive amination, converting biomass-derived Levulinic Acid into 1,5-DMP with high atom economy.[4][7][9][10]

Validated Experimental Protocol

Objective: Synthesis of 1,5-DMP from Levulinic Acid using a heterogeneous catalyst (e.g., Pd/C or Ni-based).

Reagents:

-

Levulinic Acid (1.0 equiv)

-

Methylamine (1.2–1.5 equiv, typically as aqueous solution or gas)

-

Catalyst: 5% Pd/C or Ni@CeOx (approx. 1-5 wt% loading)

-

Hydrogen Gas (H₂)

Step-by-Step Workflow:

-

Reactor Loading: Charge a high-pressure stainless steel autoclave with Levulinic Acid and the catalyst.

-

Amine Addition: Introduce Methylamine slowly. Caution: Exothermic reaction. Ensure cooling is available.

-

Pressurization: Seal the reactor and purge with N₂ three times to remove oxygen. Pressurize with H₂ to 2.0 MPa (approx. 20 bar).

-

Reaction: Heat the system to 140 °C with vigorous stirring (800 rpm) to eliminate mass transfer limitations. Maintain conditions for 5–8 hours.

-

Workup:

-

Cool reactor to room temperature and depressurize.

-

Filtration: Remove the heterogeneous catalyst via filtration (catalyst can often be recycled).

-

Purification: The filtrate contains water (byproduct) and 1,5-DMP. Isolate 1,5-DMP via vacuum distillation.

-

Target Fraction: Collect the fraction boiling at 84–86 °C / 1.73 kPa (approx. 13 mmHg).

-

Validation Check:

-

Purity: Assess via GC-MS.

-

Identity: 1H NMR (CDCl3) should show the N-methyl singlet (~2.8 ppm) and the C5-methyl doublet (~1.2 ppm).

Part 3: Advanced Applications & Safety Logic

Solvency and Separation

1,5-DMP is not just a solvent; it is a "tunable" interaction medium.

-

Semiconductor Grade: In microelectronics, NMP is used for photoresist stripping. 1,5-DMP is investigated as a replacement, but separation of 1,5-DMP from NMP (if used in blends) is difficult due to similar boiling points. Recent research suggests using cyclodextrin-derived carbon materials for sub-angstrom molecular sieving to separate these two species [1].[11]

-

Drug Delivery: As a pyrrolidone derivative, 1,5-DMP possesses skin permeation enhancing properties similar to NMP but with a potentially lower irritation profile, making it a candidate for transdermal formulations.

The Safety Paradox: Why 1,5-DMP?

The driving force for adopting 1,5-DMP is the Toxicological Differential .

-

NMP (The Problem): NMP is classified as Reprotoxic (Category 1B). Its metabolism involves hydroxylation at the C5 position (forming 5-hydroxy-N-methyl-2-pyrrolidone).

-

1,5-DMP (The Solution): The C5 position in 1,5-DMP is methylated. This structural blocking alters the metabolic oxidation pathway. While 1,5-DMP is an irritant (Skin/Eye/Respiratory), current data does not trigger the severe GHS Reprotoxic classifications associated with NMP [2, 3].

-

Note: "Greener" does not mean "Harmless." Standard PPE (gloves, goggles, fume hood) is mandatory.

-

References

-

Efficient separation of 1,5-dimethyl-2-pyrrolidone from N-methylpyrrolidone enabled by pore confinement. Royal Society of Chemistry, 2025.

-

1,5-Dimethyl-2-pyrrolidinone Product Information & Safety. Sigma-Aldrich, Accessed 2026.

-

Sustainable Efficient Synthesis of Pyrrolidones from Levulinic Acid over Pd/C Catalyst. ChemSusChem (via ResearchGate), 2022.

-

1,5-Dimethyl-2-pyrrolidinone Properties and CAS Data. ChemicalBook, Accessed 2026.

Sources

- 1. 1,5-二甲基-2-吡咯烷酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. 1,5-Dimethyl-2-pyrrolidinone [webbook.nist.gov]

- 4. 1,5-DIMETHYL-2-PYRROLIDINONE | 5075-92-3 [chemicalbook.com]

- 5. 1,5-DIMETHYL-2-PYRROLIDINONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. nbinno.com [nbinno.com]

- 7. Conversion of Levulinic Acid and its Esters to 1,5-dimethyl-2-Pyrrolidone over a Nonnoble Metallic Ni@CeOx Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Efficient separation of 1,5-dimethyl-2-pyrrolidone from N -methylpyrrolidone enabled by pore confinement - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00266D [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 1,5-Dimethyl-2-pyrrolidinone

Authored by: A Senior Application Scientist

Introduction: 1,5-Dimethyl-2-pyrrolidinone, with the CAS Registry Number 5075-92-3, is a heterocyclic organic compound.[1] It belongs to the family of pyrrolidinones, which are five-membered lactams. The structure features a pyrrolidinone ring with two methyl group substituents at the 1 and 5 positions.[2] This guide provides a comprehensive overview of the core physical properties of 1,5-Dimethyl-2-pyrrolidinone, offering critical data and procedural insights for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding these properties is fundamental to its application, handling, and safety in a laboratory and industrial setting.

Core Physical and Chemical Properties

A summary of the key physical properties of 1,5-Dimethyl-2-pyrrolidinone is presented below. This data is essential for its use as a solvent, a reactant, or a building block in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO | [2][3][4][5][6] |

| Molecular Weight | 113.16 g/mol | [2][3][4][5][6] |

| Appearance | Liquid | [2][7] |

| Boiling Point | 215-217 °C at 743 mmHg | [2][4][7][8] |

| Density | 0.982 g/mL at 25 °C | [2][4][7][8] |

| Refractive Index | n20/D 1.465 | [2][4][7][8] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [2][7] |

| pKa (Predicted) | -0.35 ± 0.40 | [3][4] |

Detailed Analysis of Physical Properties

Molecular and Structural Characteristics

1,5-Dimethyl-2-pyrrolidinone is identified by the molecular formula C₆H₁₁NO and has a molecular weight of approximately 113.16 g/mol .[2][3][4][5][6] Its structure is defined by a 5-membered lactam ring, which imparts a polar nature to the molecule. The presence of two methyl groups influences its steric and electronic properties, distinguishing it from its parent compound, 2-pyrrolidinone, and the widely used solvent N-methyl-2-pyrrolidone (NMP).

Physical State and Appearance

Under standard laboratory conditions, 1,5-Dimethyl-2-pyrrolidinone exists as a liquid.[2][7] While pure N-methyl-2-pyrrolidone is a colorless liquid, it is noted that impure samples can appear yellow.[9] It is reasonable to expect a similar appearance for 1,5-Dimethyl-2-pyrrolidinone.

Thermal Properties

The boiling point of 1,5-Dimethyl-2-pyrrolidinone is reported to be in the range of 215-217 °C at a pressure of 743 mmHg.[2][4][7][8] This relatively high boiling point suggests strong intermolecular forces, likely dipole-dipole interactions, and indicates low volatility under ambient conditions.

The flash point , a critical parameter for safety assessment, is documented as 89 °C in a closed-cup test.[2][7] This classifies it as a combustible liquid, requiring appropriate precautions to be taken to avoid ignition sources during its handling and storage.[7]

Density and Refractive Index

The density of 1,5-Dimethyl-2-pyrrolidinone is 0.982 g/mL at 25 °C.[2][4][7][8] This value is essential for mass-to-volume conversions in experimental setups.

The refractive index , a measure of how light propagates through the substance, is 1.465 at 20 °C (n20/D).[2][4][7][8] This property is often used as a quick and non-destructive method to assess the purity of the liquid.

Acidity/Basicity

The predicted pKa of the conjugate acid of 1,5-Dimethyl-2-pyrrolidinone is approximately -0.35.[3][4] This indicates that the lone pair of electrons on the nitrogen atom is not significantly basic, a characteristic feature of amides where the lone pair is delocalized by resonance with the adjacent carbonyl group.

Spectroscopic Data

Experimental Protocol: Determination of Boiling Point

The determination of the boiling point is a fundamental experiment to verify the identity and purity of a liquid substance. The following protocol describes a standard method for determining the boiling point of 1,5-Dimethyl-2-pyrrolidinone at atmospheric pressure.

Objective: To accurately measure the boiling point of a 1,5-Dimethyl-2-pyrrolidinone sample.

Materials:

-

1,5-Dimethyl-2-pyrrolidinone sample (95% or higher purity)[2][7]

-

Distillation flask (e.g., 50 mL)

-

Condenser (Liebig or similar)

-

Receiving flask

-

Calibrated thermometer (-10 to 300 °C range)

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stands

Procedure:

-

Apparatus Setup:

-

Assemble the distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are securely connected.

-

Place a few boiling chips in the distillation flask to ensure smooth boiling.

-

Add approximately 20-30 mL of the 1,5-Dimethyl-2-pyrrolidinone sample to the distillation flask.

-

Position the thermometer in the neck of the distillation flask. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. This placement is critical for measuring the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

-

-

Heating and Distillation:

-

Begin heating the flask gently using the heating mantle or oil bath.

-

Observe the sample as it begins to boil. The vapor will rise and enter the condenser.

-

Record the temperature when the first drop of distillate is collected in the receiving flask.

-

Continue to monitor the temperature. A pure substance will have a constant boiling point. Record the temperature at which the liquid is distilling at a steady rate (e.g., one drop per second).

-

-

-

The stable temperature observed during distillation is the boiling point of the liquid at the prevailing atmospheric pressure.

-

If the atmospheric pressure is not exactly 760 mmHg, a correction may be necessary to report the normal boiling point.

-

Causality and Self-Validation:

-

The use of boiling chips prevents bumping and superheating, ensuring a controlled and steady boiling process, which is essential for an accurate temperature reading.

-

The correct placement of the thermometer ensures that the measured temperature is that of the vapor phase in equilibrium with the liquid, which is the definition of the boiling point.

-

A stable and narrow boiling point range is a strong indicator of the purity of the substance. A broad boiling range would suggest the presence of impurities.

Workflow Diagram: Boiling Point Determination

Caption: A flowchart illustrating the key steps for the experimental determination of a liquid's boiling point.

Safety and Handling

1,5-Dimethyl-2-pyrrolidinone is classified as an irritant.[3][4] It is reported to cause skin and eye irritation and may cause respiratory irritation.[2][3][7] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[2][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]

References

- Lab Alley. (n.d.). 1-Methyl-2-Pyrrolidinone Safety Data Sheet.

- Guidechem. (n.d.). 1,5-DIMETHYL-2-PYRROLIDINONE 5075-92-3 wiki.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone.

- Sigma-Aldrich. (n.d.). 1,5-Dimethyl-2-pyrrolidinone 95%.

- NIST. (n.d.). 1,5-Dimethyl-2-pyrrolidinone. In NIST Chemistry WebBook.

- ClearTech. (2020, May 29). N-methyl-2-pyrrolidone CTI SDS.

- Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone.

- CAMEO Chemicals. (n.d.). N-METHYL-2-PYRROLIDONE.

- Chongqing Chemdad Co., Ltd. (n.d.). 1,5-DIMETHYL-2-PYRROLIDINONE.

- Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.

- Sigma-Aldrich. (n.d.). 1,5-Dimethyl-2-pyrrolidinone 95%.

- TargetMol. (n.d.). 1,5-Dimethyl-2-pyrrolidinone.

- Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4).

- ChemicalBook. (n.d.). 1,5-DIMETHYL-2-PYRROLIDINONE | 5075-92-3.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. The Journal of Organic Chemistry, 75(9), 3153–3156.

- PubChem. (n.d.). 2,2-Dimethylpyrrolidine.

- U.S. EPA. (n.d.). 2-Pyrrolidinone, 1,5-dimethyl- - Substance Details.

- Ataman Kimya. (n.d.). METHYLPYRROLIDONE.

- Cheméo. (n.d.). Chemical Properties of molybdenum (CAS 7439-98-7).

- C90700 (Tin Bronze, 65). (n.d.).

- SPECIFICATION SHEET MOLYBDENUM METAL CAS Number. (n.d.).

- Cambridge Isotope Laboratories. (n.d.). Chlorpyrifos-methyl (dimethyl-D₆, 98%) 100 µg/mL in nonane.

- LookChem. (n.d.). Cas 7439-98-7,Molybdenum.

- PubChem. (n.d.). N-methyl-2-pyrrolidone.

Sources

- 1. 1,5-Dimethyl-2-pyrrolidinone [webbook.nist.gov]

- 2. 1,5-二甲基-2-吡咯烷酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. 1,5-DIMETHYL-2-PYRROLIDINONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1,5-Dimethyl-2-pyrrolidinone | TargetMol [targetmol.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. 1,5-Dimethyl-2-pyrrolidinone 95 5075-92-3 [sigmaaldrich.com]

- 8. 1,5-DIMETHYL-2-PYRROLIDINONE | 5075-92-3 [chemicalbook.com]

- 9. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 10. chemos.de [chemos.de]

Technical Monograph: 1,5-Dimethyl-2-pyrrolidinone

Status: Emerging Green Solvent & Chiral Intermediate Primary CAS: 5075-92-3 Molecular Weight: 113.16 g/mol [1][2]

Physicochemical Identity & Molecular Metrics[2][3][4][5]

For researchers in drug development and process chemistry, 1,5-Dimethyl-2-pyrrolidinone (1,5-DMP) represents a critical pivot point: it is a structural analogue to the industry-standard N-Methyl-2-pyrrolidone (NMP), but derived from biomass (levulinic acid) with a unique stereochemical profile.[1]

Core Molecular Data

| Metric | Value | Technical Context |

| Molecular Weight | 113.16 g/mol | Used for molarity calculations in solvent swaps.[1] |

| Exact Mass | 113.0841 | Critical for high-res mass spectrometry (HRMS) identification.[1] |

| Molecular Formula | C₆H₁₁NO | A cyclic amide (lactam).[3] |

| Boiling Point | 215–217 °C | High boiling point allows for high-temperature reactions (e.g., nucleophilic aromatic substitution).[1] |

| Density | 0.982 g/mL (25 °C) | Slightly less dense than water; facilitates phase separation in aqueous workups if salted out.[1] |

| Chirality | C5 Position | Unlike NMP, 1,5-DMP is chiral . Commercial grades are typically racemic (±), but enantiopure forms are vital for asymmetric synthesis scaffolds. |

Isotopic Distribution (For MS Analysis)

When analyzing reaction mixtures via Mass Spectrometry, the M+1 peak (114.16) will appear with an approximate intensity of 6.6% relative to the base peak, primarily due to

Synthesis & Manufacturing: The Bio-Based Route

The pharmaceutical industry is actively seeking to decouple from petrochemical solvents. 1,5-DMP is a "Green Solvent" candidate because it can be synthesized via the reductive amination of Levulinic Acid , a platform chemical derived from lignocellulosic biomass.

Mechanism of Action

The synthesis involves the condensation of levulinic acid with methylamine to form an imine/enamine intermediate, followed by hydrogenation and cyclization.

Figure 1: Bio-based synthesis pathway transforming Levulinic Acid into 1,5-DMP via reductive amination.[1]

Process Insight: The use of heterogeneous catalysts (e.g., Ni@CeOx) is preferred over homogeneous ones to prevent metal leaching into the final solvent—a critical quality attribute (CQA) for GMP pharmaceutical manufacturing [1, 2].

Solvency Profile: 1,5-DMP vs. NMP

Researchers often substitute NMP due to its reproductive toxicity (Reprotoxic Cat 1B).[1] 1,5-DMP acts as a direct replacement due to its similar dipolar aprotic nature.[1]

Hansen Solubility Parameters (HSP)

While specific HSP values for 1,5-DMP are often extrapolated, its structural similarity to NMP allows for predictive modeling.[1] It possesses high dispersion (

| Parameter | NMP (Benchmark) | 1,5-DMP (Predicted Shift) | Impact on Formulation |

| 18.0 MPa | Similar (~17-18) | Good general solvency for organics.[1] | |

| 12.3 MPa | Slightly Lower | The C5-methyl group adds steric bulk, slightly reducing the dipole accessibility compared to NMP.[1] | |

| 7.2 MPa | Similar | Moderate H-bond acceptor capability; no donor capability (aprotic).[1] |

Application Note: In Solid Phase Peptide Synthesis (SPPS), 1,5-DMP is investigated as a solvent that reduces aggregation of the growing peptide chain, similar to NMP, but with a potentially better safety profile [3].

Stereochemistry in Drug Design

Unlike NMP, which is achiral, 1,5-DMP possesses a stereocenter at the C5 position .

-

As a Solvent: The racemic mixture is generally used. However, researchers must be vigilant; if the solvent interacts with a chiral resolving agent or catalyst, the racemic solvent could theoretically induce a background diastereomeric effect, though this is rare.

-

As a Scaffold: Enantiopure (5R)- or (5S)-1,5-dimethyl-2-pyrrolidinone are valuable chiral building blocks.[1] They can serve as precursors for chiral pyrrolidine ligands used in asymmetric catalysis.

Experimental Protocol: High-Purity Distillation

Commercial grade 1,5-DMP often contains trace water or amines (methylamine residues).[1] For sensitive transition-metal catalyzed cross-couplings, the solvent must be anhydrous and amine-free.[1]

Protocol: Vacuum Distillation of 1,5-DMP

Safety Warning: 1,5-DMP has a high boiling point.[1] Distillation must be performed under high vacuum to prevent thermal decomposition and auto-oxidation.[1]

-

Pre-Treatment: Stir commercial 1,5-DMP over CaH₂ (calcium hydride) for 12 hours to neutralize residual water and protic impurities.[1]

-

Setup: Assemble a short-path distillation apparatus. Grease all joints heavily (high vacuum grease).[1]

-

Vacuum Application: Apply high vacuum (< 5 mmHg).

-

Heating: Slowly heat the oil bath. 1,5-DMP boils at ~84–86 °C at 1.73 kPa (approx 13 mmHg).[1] Adjust temperature based on your specific vacuum depth.

-

Collection: Discard the first 10% (forerun) containing volatile amines. Collect the middle fraction.

-

Storage: Store over 4Å molecular sieves under Argon.

Figure 2: Purification workflow for generating analytical-grade 1,5-DMP.[1]

References

-

Guidechem. (n.d.). 1,5-Dimethyl-2-pyrrolidinone Properties and CAS 5075-92-3.[1][2][3][4][5] Retrieved from [1]

-

National Institutes of Health (NIH). (2023).[1] Conversion of levulinic acid and its esters to 1,5-dimethyl-2-pyrrolidone over a nonnoble metallic Ni@CeOx catalyst. PubMed.[1] Retrieved from [1]

-

Eastman Chemical Company. (2019). N-Methyl-2-Pyrrolidone (NMP) Solubility Parameters. Retrieved from [1]

-

NIST WebBook. (n.d.). 1,5-Dimethyl-2-pyrrolidinone Gas Phase Data. Retrieved from [1]

Sources

The Bio-Privileged Solvent: 1,5-Dimethyl-2-pyrrolidinone (1,5-DMP)

Technical Monograph & Application Guide

Executive Technical Summary

In the search for sustainable replacements for polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), 1,5-Dimethyl-2-pyrrolidinone (1,5-DMP) has emerged as a critical "bio-privileged" molecule. Synthesized primarily from biomass-derived levulinic acid, 1,5-DMP offers a physicochemical profile nearly identical to NMP but with a reduced carbon footprint and potential advantages in regulatory compliance.

This guide provides a rigorous analysis of 1,5-DMP, focusing on its structural chirality, reductive amination synthesis, and utility in semiconductor lithography and pharmaceutical synthesis. It is designed for researchers requiring high-fidelity data to validate solvent substitution protocols.

Chemical Identity & Structural Analysis

Unlike its achiral homolog NMP, 1,5-DMP possesses a chiral center at the C5 position. This structural nuance impacts its freezing point and viscosity, making it slightly more distinct in low-temperature applications.

Structural Specifications

-

SMILES: CN1C(C)CCC1=O

-

Chirality: Racemic mixture (±) when synthesized via standard reductive amination.

Physicochemical Constants

The following data aggregates experimental values relevant for process engineering.

| Property | Value | Unit | Reference Standard |

| Molecular Weight | 113.16 | g/mol | - |

| Boiling Point | 215 - 217 | °C | @ 743 mmHg |

| Density | 0.982 | g/mL | @ 25°C |

| Refractive Index | 1.465 | - | |

| Flash Point | 89 (192) | °C (°F) | Closed Cup |

| Solubility | Miscible | - | Water, Alcohols, Ethers |

| Dipole Moment | High (Polar Aprotic) | Debye | Est.[5][8] ~4.0 D (similar to NMP) |

Technical Insight: The C5-methyl group introduces steric hindrance adjacent to the nitrogen atom. In nucleophilic substitution reactions where the solvent acts as a base, 1,5-DMP may exhibit slightly reduced basicity compared to NMP due to this steric shielding.

Synthesis & Manufacturing: The Bio-Based Route

The industrial relevance of 1,5-DMP is tied to the "Levulinic Acid Economy." Unlike NMP, which is often petrochemical-derived (via 1,4-butanediol/gamma-butyrolactone), 1,5-DMP is synthesized via the Reductive Amination of Levulinic Acid .

Reaction Mechanism

The synthesis proceeds through a condensation-hydrogenation cascade:

-

Condensation: Levulinic acid reacts with methylamine (CH₃NH₂) to form a keto-amide intermediate.

-

Cyclization: Intramolecular dehydration forms the unsaturated lactam (pseudo-intermediate).

-

Hydrogenation: Metal-catalyzed reduction (e.g., Ni@CeOx or Pd/C) yields the final saturated 1,5-DMP.

Process Visualization (DOT)

The following diagram illustrates the catalytic pathway from biomass to solvent.

Figure 1: Catalytic reductive amination pathway converting biomass-derived Levulinic Acid into 1,5-DMP. The process typically achieves >96% yield using heterogeneous catalysts like Ni@CeOx.

Applications in High-Precision Engineering

Semiconductor Manufacturing (Photoresist Stripping)

1,5-DMP is increasingly utilized in "Wet Electronic Chemicals" for removing photoresists. Its high boiling point and strong solvating power allow it to dissolve cross-linked polymers without corroding metal interconnects.

-

Mechanism: Pore confinement and dipole interactions allow 1,5-DMP to swell polymer matrices, detaching them from silicon wafers.

-

Advantage: Higher flash point than many aggressive strippers, improving fab safety.

Organic Synthesis & Peptide Chemistry

In Solid Phase Peptide Synthesis (SPPS), NMP is the standard for preventing aggregation. 1,5-DMP serves as a direct drop-in replacement.

-

Protocol for Solvent Swapping:

-

Assessment: Verify solubility of the specific Fmoc-amino acid in 1,5-DMP (typically >0.5 M).

-

Viscosity Check: 1,5-DMP is slightly less viscous than NMP, potentially improving flow rates in automated synthesizers.

-

Washing: Due to its high boiling point (215°C), removal requires vacuum centrifugation or extensive washing with DCM/Ether prior to cleavage.

-

Safety, Toxicology & Green Chemistry Status

The primary driver for adopting 1,5-DMP is the regulatory pressure on NMP (classified as Reprotoxic Cat 1B in the EU).

The "Green" Argument

While 1,5-DMP is structurally homologous to NMP, its "Green" status is derived from two pillars:

-

Bio-Origin: It scores highly on the DOZN™ scale (a quantitative green chemistry evaluator) because it reduces reliance on petrochemical depletion.

-

Reduced Derivatives: Synthesis from Levulinic acid is more direct than the multi-step petrochemical route to NMP.

Toxicological Comparison

-

NMP: Established developmental toxicant (teratogen). Restricted under REACH.

-

1,5-DMP: Data is less extensive than NMP. However, preliminary models and safety data sheets (SDS) suggest it causes skin and eye irritation (H315, H319) and respiratory irritation (H335).

-

Critical Note: Researchers should treat 1,5-DMP with the same PPE rigor as NMP (butyl rubber gloves, fume hood) until definitive chronic toxicity data (e.g., full REACH registration dossiers) confirms a superior safety profile. It is a safer-source alternative, not necessarily a non-toxic one.

References

-

Sigma-Aldrich. (2024). 1,5-Dimethyl-2-pyrrolidinone Product Specification & DOZN™ Scorecard. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79043, 1,5-Dimethyl-2-pyrrolidinone. Retrieved from

-

Zhang, Z., et al. (2023). Conversion of Levulinic Acid and its Esters to 1,5-dimethyl-2-pyrrolidone over a Nonnoble Metallic Ni@CeOx Catalyst. ChemSusChem. Retrieved from

-

European Chemicals Agency (ECHA). (2024). Substance Information: N-methyl-2-pyrrolidone (Comparison Data). Retrieved from

-

Royal Society of Chemistry. (2025). Efficient separation of 1,5-dimethyl-2-pyrrolidone from N-methylpyrrolidone enabled by pore confinement. Retrieved from

Sources

- 1. 1,5-DIMETHYL-2-PYRROLIDINONE | 5075-92-3 [chemicalbook.com]

- 2. 1,5-DIMETHYL-2-PYRROLIDINONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. nbinno.com [nbinno.com]

- 4. Conversion of Levulinic Acid and its Esters to 1,5-dimethyl-2-Pyrrolidone over a Nonnoble Metallic Ni@CeOx Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 5075-92-3: 1,5-Dimethyl-2-pyrrolidone | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. 1,5-Dimethyl-2-pyrrolidinone 95 5075-92-3 [sigmaaldrich.com]

- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

Technical Whitepaper: The Solvation Dynamics of 1,5-Dimethyl-2-pyrrolidinone (1,5-DMP)

[1]

Executive Summary

As regulatory frameworks like REACH (EC 1907/2006) tighten restrictions on N-Methyl-2-pyrrolidone (NMP) due to reproductive toxicity (Repr. 1B), the pharmaceutical and polymer industries face a critical need for viable alternatives.[1] 1,5-Dimethyl-2-pyrrolidinone (1,5-DMP) has emerged as a leading candidate, offering a structural homology to NMP that preserves solvating power while modifying the toxicological profile.[1]

This guide provides an in-depth analysis of the solubility profile of 1,5-DMP.[1] Unlike standard datasheets, we dissect the mechanism of solvation—specifically how the 5-methyl substitution alters the Hansen Solubility Parameters (HSP) and thermodynamic behavior relative to NMP. We provide a validated experimental workflow for assessing 1,5-DMP in drug delivery and membrane fabrication applications.

Physicochemical Architecture: The Steric Advantage

To understand the solubility profile of 1,5-DMP, one must first analyze its structural deviation from NMP.[1] Both are cyclic amides (lactams), but 1,5-DMP introduces a methyl group at the chiral 5-position.[1]

Structural Impact

The addition of the methyl group at C5 creates two distinct physicochemical shifts:[1]

-

Steric Hindrance: The methyl group creates steric bulk adjacent to the nitrogen atom. This slightly shields the polar amide functionality, modulating the solvent's ability to act as a hydrogen bond acceptor compared to NMP.[1]

-

Chirality: Unlike the achiral NMP, 1,5-DMP possesses a stereocenter at C5.[1] Commercially available grades are typically racemic mixtures. For chiral API resolution, the potential for diastereomeric interaction must be considered.[1]

Comparative Properties Table[1]

| Property | N-Methyl-2-pyrrolidone (NMP) | 1,5-Dimethyl-2-pyrrolidinone (1,5-DMP) | Impact on Process |

| CAS Number | 872-50-4 | 5075-92-3 | Regulatory Tracking |

| Molecular Weight | 99.13 g/mol | 113.16 g/mol | Lower molar density |

| Boiling Point | 202–204 °C | 215–217 °C | Higher energy for solvent removal |

| Density (25°C) | 1.028 g/mL | 0.982 g/mL | Volumetric adjustments required |

| Flash Point | 91 °C | ~89 °C | Similar flammability controls needed |

| Viscosity | 1.67 cP | ~2.0–2.4 cP (Est.) | Slower mass transfer rates |

Table 1: Comparative physicochemical data. Note the lower density and higher boiling point of 1,5-DMP, necessitating adjustments in drying protocols.

The Solubility Profile: Hansen Solubility Parameters (HSP)

The solvency of 1,5-DMP is best understood through Hansen Solubility Parameters, which decompose the cohesive energy density into Dispersion (

Theoretical Shift

Direct experimental HSP values for 1,5-DMP are less ubiquitous than for NMP.[1] However, using Group Contribution Methods (Van Krevelen/Hoftyzer), we can derive the shift caused by the additional methyl group (

-

(Dispersion): The addition of a non-polar methyl group increases the molar volume (

-

(Polarity): The dipolar amide bond is "diluted" by the extra hydrocarbon volume, and the steric bulk interferes with dipole alignment.[1] Expect a decrease in

-

(H-Bonding): The 5-methyl group sterically hinders the carbonyl oxygen, reducing its efficiency as a hydrogen bond acceptor.[1] Expect a decrease in

Estimated HSP Values

| Solvent | Total | |||

| NMP (Baseline) | 18.0 | 12.3 | 7.2 | 22.9 |

| 1,5-DMP (Calc.) | 18.2 | 11.0 | 6.5 | 22.1 |

Table 2: Estimated HSP values demonstrating the shift toward lower polarity and H-bonding capacity.

Solvation Logic Diagram

The following diagram illustrates the mechanistic differences in solvation between NMP and 1,5-DMP.

Figure 1: Mechanistic impact of the 5-methyl substitution on solvation interactions.

Experimental Protocol: Self-Validating Solubility Screening

To transition from NMP to 1,5-DMP, you cannot assume a 1:1 replacement ratio.[1] The following protocol includes "Quality Gates" (QG) to ensure data integrity.

Materials

-

Solvent: 1,5-Dimethyl-2-pyrrolidinone (≥99.5% purity).[1]

-

Solute: Target API or Polymer (e.g., PVDF, Polysulfone).[1]

-

Instrumentation: HPLC (for APIs) or Viscometer (for Polymers), Karl Fischer Titrator.[1]

Step-by-Step Methodology

Phase 1: Solvent Qualification (QG1)

-

Hygroscopicity Check: 1,5-DMP is hygroscopic.[1] Measure water content via Karl Fischer.

Phase 2: Saturation Equilibrium

-

Preparation: Add excess solute to 10 mL of 1,5-DMP in a borosilicate glass vial.

-

Agitation: Incubate at 25°C (or target process temp) with orbital shaking at 200 RPM for 24 hours.

-

Why 24h? Viscous solvents like 1,5-DMP have slower diffusion rates; standard 1-hour sonication is insufficient for true equilibrium.[1]

-

-

Filtration: Filter supernatant through a 0.45 µm PTFE filter (compatible with lactams).

Phase 3: Quantification & Analysis

-

Dilution: Dilute the filtrate with mobile phase (usually Acetonitrile/Water) to bring into HPLC linear range.

-

Analysis: Quantify against a standard curve.

-

Viscosity Check (Polymers): For polymer dopes, measure solution viscosity.[1]

-

Insight: If viscosity of 1,5-DMP solution > NMP solution at same concentration, it indicates better polymer chain extension (good solvent) or higher solvent viscosity.[1] Use intrinsic viscosity to differentiate.

-

Workflow Diagram

Figure 2: Self-validating experimental workflow for solubility determination.

Applications & Safety Profile

Pharmaceutical Formulation

1,5-DMP is particularly effective for Class II and IV drugs (BCS classification) that are lipophilic but require a polar aprotic vehicle.[1]

-

Advantage: The increased lipophilicity (

) allows for higher loading of non-polar APIs compared to NMP. -

Transdermal: Like NMP, 1,5-DMP acts as a penetration enhancer, but the toxicity profile regarding skin irritation (H315) requires careful concentration management.[1]

Membrane Fabrication (PVDF/PES)

In the production of filtration membranes, the solvent controls the pore size and morphology.[1]

-

Thermodynamics: 1,5-DMP has a lower affinity for water (non-solvent) than NMP.[1] During Phase Inversion (immersion precipitation), the demixing rate is slower.[1]

-

Result: Slower demixing typically yields spongy, symmetric structures rather than the large finger-like macrovoids often seen with NMP.[1] This improves mechanical strength but may reduce flux.

Safety & Handling (The "Green" Factor)

While marketed as a greener alternative, "green" is relative.[1]

References

-

PubChem. 1,5-Dimethyl-2-pyrrolidinone Compound Summary (CID 79043). National Library of Medicine. [Link]

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] CRC Press, 2007.[1] (Referenced for Group Contribution Theory).

-

European Chemicals Agency (ECHA). Substance Information: 1-methyl-2-pyrrolidone (NMP) - SVHC Listing. [Link][3]

Advanced Characterization and Mechanistic Profiling of 1,5-Dimethyl-2-pyrrolidinone (1,5-DMP)

[1]

Executive Summary: The Structural Shift from NMP

In the search for "greener" dipolar aprotic solvents, 1,5-Dimethyl-2-pyrrolidinone (1,5-DMP) has emerged as a critical alternative to N-Methyl-2-pyrrolidone (NMP). While NMP is a staple in API solubilization and peptide synthesis, its classification as a reproductive toxin (Repr. 1B) necessitates safer analogs.

1,5-DMP is not merely a homolog; the addition of the methyl group at the C5 position introduces steric modulation and a chiral center , fundamentally altering its solvation thermodynamics and hydrolytic stability profile compared to NMP. This guide dissects the synthesis, impurity genesis, and degradation mechanisms of 1,5-DMP to support its rigorous qualification in pharmaceutical workflows.

Synthesis & Impurity Genesis: The Levulinic Acid Route[2]

The industrial standard for 1,5-DMP synthesis utilizes Levulinic Acid (LA) , a biomass-derived platform chemical. This pathway is preferred over cyclopropane routes due to scalability, but it introduces specific impurity risks that must be managed during Process Performance Qualification (PPQ).

Mechanistic Pathway: Reductive Amination-Cyclization

The reaction proceeds via a cascade sequence: Condensation

-

Schiff Base Formation: Methylamine attacks the ketone carbonyl of Levulinic acid (C4), forming a ketimine intermediate.

-

Hydrogenation: The C=N bond is reduced (typically over Raney Ni or Ni@CeOx catalysts) to form the secondary amine.

-

Intramolecular Cyclization: The newly formed amine nucleophile attacks the carboxylic acid (C1), closing the ring to form the lactam.

Critical Stereochemical Note: The reduction of the imine at C5 generates a stereocenter. Unless chiral catalysts are employed, standard industrial 1,5-DMP is a racemic mixture (5R/5S) . This has implications for chiral resolution processes where the solvent might act as a background chiral influence.

Visualization of Synthesis Pathway

Figure 1: Cascade synthesis of 1,5-DMP from Levulinic Acid. Note the formation of the C5 stereocenter during the hydrogenation step.

Reactivity Profile: Hydrolytic Stability

For drug development, solvent stability is paramount. Like all lactams, 1,5-DMP is susceptible to ring-opening hydrolysis under extreme pH or thermal stress. However, the C5-methyl group provides steric shielding to the nitrogen atom, potentially altering the kinetics compared to NMP.

Acid-Catalyzed Hydrolysis Mechanism

The degradation product is 4-(methylamino)pentanoic acid . This zwitterionic impurity can react with activated esters in peptide coupling, causing chain termination.

-

O-Protonation: The carbonyl oxygen is protonated, increasing electrophilicity.

-

Nucleophilic Attack: Water attacks the carbonyl carbon (C2), forming a tetrahedral intermediate.

-

Collapse & Cleavage: The C-N bond cleaves (rate-limiting step), releasing the amine and opening the ring.

Visualization of Degradation Pathway

Figure 2: Acid-catalyzed ring opening of 1,5-DMP. The resulting amino acid is a critical process impurity.

Physicochemical Comparison (Data Summary)

The following table contrasts 1,5-DMP with the industry standard NMP. The lower dipole moment of 1,5-DMP suggests slightly reduced solubilizing power for highly polar salts but improved compatibility with lipophilic APIs.

| Property | NMP (Standard) | 1,5-DMP (Alternative) | Implication for Process |

| CAS Number | 872-50-4 | 5075-92-3 | Regulatory filing ID |

| Boiling Point | 202 °C | ~84-86 °C (at 13 mmHg) | 1,5-DMP is easier to strip/distill under vacuum. |

| Stereochemistry | Achiral | Chiral (Racemic) | Potential for chiral recognition/interaction. |

| Viscosity | 1.67 cP | Slightly Higher | Impact on filtration flux rates. |

| Toxicity | Reprotoxic (1B) | Under Investigation* | Potential for safer handling limits.[1][2] |

Note: While 1,5-DMP is often cited as "green," researchers must treat it as a potent solvent and verify specific genotoxicity data (Ames test) before GMP adoption.

Experimental Protocols

Protocol A: Synthesis via High-Pressure Hydrogenation

Use Case: Generating high-purity 1,5-DMP for impurity marker qualification.

-

Charge: In a high-pressure steel autoclave (e.g., Hastelloy), charge Levulinic Acid (1.0 eq) and Raney Nickel catalyst (5 wt%).

-

Amine Addition: Cool reactor to 0°C. Slowly add 35% aqueous Methylamine (2.5 eq). Caution: Highly Exothermic. Maintain internal T < 20°C to prevent polymerization.

-

Hydrogenation: Seal reactor. Purge with N2 (3x) then H2 (3x). Pressurize to 50 bar (725 psi) H2.

-

Reaction: Heat to 140°C with vigorous stirring (1000 rpm). Hold for 5–8 hours. Monitor pressure drop.[3]

-

Workup: Cool to RT. Vent H2. Filter catalyst (Pyrophoric risk: keep wet).

-

Purification: Fractional distillation under reduced pressure. Collect fraction boiling at 84–86°C / 13 mmHg.[3]

Protocol B: Hydrolytic Stress Testing (For Stability Indicating Methods)

Use Case: Validating HPLC methods to detect ring-opened degradants.

-

Preparation: Prepare a 10 mg/mL solution of 1,5-DMP in three diluents:

-

0.1 N HCl (Acidic)

-

0.1 N NaOH (Alkaline)

-

Water (Neutral)

-

-

Stress: Reflux all samples at 80°C for 24 hours.

-

Analysis: Analyze via RP-HPLC (C18 column, Phosphate buffer/Acetonitrile gradient).

-

Target: Look for the early eluting peak of 4-(methylamino)pentanoic acid.

-

Acceptance: Mass balance should be >95% (Parent + Degradant).

-

References

-

Organic Syntheses Procedure. 1,5-Dimethyl-2-pyrrolidone. Organic Syntheses, Coll. Vol. 3, p.328 (1955). Link

-

Zhang, Z., et al. Conversion of Levulinic Acid and its Esters to 1,5-dimethyl-2-Pyrrolidone over a Nonnoble Metallic Ni@CeOx Catalyst. ChemSusChem (2023). Link

-

European Chemicals Agency (ECHA). Substance Information: 1-methyl-2-pyrrolidone (NMP) - Reprotoxicity Classification.Link

-

PubChem. Compound Summary: 1,5-Dimethyl-2-pyrrolidinone.[4] National Library of Medicine. Link

-

Halder, S. et al. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes.[5] Molecules (2022).[6] Link

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Conversion of Levulinic Acid and its Esters to 1,5-dimethyl-2-Pyrrolidone over a Nonnoble Metallic Ni@CeOx Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

1,5-Dimethyl-2-pyrrolidinone chemical compatibility

Title: 1,5-Dimethyl-2-pyrrolidinone (1,5-DMP): A Technical Guide to Chemical Compatibility and Application Subtitle: Navigating the steric and solvating shifts of the "Greener" NMP Alternative.

Executive Summary: The "Steric" Lactam

1,5-Dimethyl-2-pyrrolidinone (CAS: 5075-92-3) is an emerging polar aprotic solvent, structurally homologous to N-Methyl-2-pyrrolidone (NMP). While NMP faces increasing regulatory pressure (REACH SVHC, Reprotox 1B), 1,5-DMP offers a distinct physicochemical profile driven by the addition of a methyl group at the C5 position.

For the researcher, this extra methyl group is not trivial. It introduces steric hindrance near the amide functionality and alters the solvent's packing efficiency. This guide dissects the compatibility implications of this structural shift, providing a roadmap for substituting NMP with 1,5-DMP in critical workflows like peptide synthesis and polymer processing.

Physicochemical Profile: 1,5-DMP vs. NMP

Understanding compatibility begins with the physical constants. The C5-methyl group lowers density (disrupting packing) but increases boiling point (higher molecular weight).

| Property | N-Methyl-2-pyrrolidone (NMP) | 1,5-Dimethyl-2-pyrrolidinone (1,5-DMP) | Implication for Compatibility |

| CAS | 872-50-4 | 5075-92-3 | Distinct regulatory tracking. |

| MW ( g/mol ) | 99.13 | 113.16 | Slower diffusion kinetics in porous matrices. |

| Boiling Point | 202–204 °C | 215–217 °C | Higher thermal ceiling for reactions; harder to strip. |

| Density (25°C) | ~1.028 g/mL | ~0.982 g/mL | Lower density indicates less efficient molecular packing. |

| Flash Point | 91 °C | ~89 °C | Similar flammability profile (Combustible). |

| Dipole Moment | 4.09 D | ~3.8–4.0 D (Predicted) | Slightly reduced polarity due to alkyl donation/sterics. |

Chemical Compatibility & Solvency Power[1][2]

Hansen Solubility Parameters (HSP)

While specific experimental HSP values for 1,5-DMP are rare in open literature, we can derive a high-confidence prediction based on Group Contribution Theory relative to NMP.

- (Dispersion): Increases slightly in 1,5-DMP due to added molar volume.

- (Polarity): Decreases. The C5-methyl group creates a steric shield and adds non-polar volume, diluting the dipole's influence.

- (Hydrogen Bonding): Decreases slightly. The steric bulk interferes with the acceptor capability of the carbonyl oxygen.

Estimated Solvency Shift:

-

NMP:

, -

1,5-DMP (Projected):

,

Practical Consequence: 1,5-DMP is better suited for slightly more hydrophobic polymers or peptides than NMP, but may show reduced solubility for highly polar salts (e.g., LiCl) used in polymerization.

Reactive Compatibility

-

Strong Acids: Compatible. Like NMP, the lactam ring is protonated on the oxygen, forming a stable cation.

-

Strong Bases: Caution. While lactams are generally stable, strong nucleophiles (e.g., hydroxide, alkoxides) at high temperatures (>100°C) can attack the carbonyl carbon, leading to ring opening (hydrolysis) to form the amino acid salt (4-methylamino-valerate derivative). The C5-methyl provides some steric protection against this attack compared to NMP.

-

Reducing Agents: Compatible with catalytic hydrogenation.[2] Incompatible with Lithium Aluminum Hydride (reduces lactam to cyclic amine).

Material Compatibility (Polymers & Elastomers)[5]

Note: 1,5-DMP is chemically similar to NMP. Materials incompatible with NMP should be assumed incompatible with 1,5-DMP unless validated.

| Material | Compatibility Rating | Mechanism of Failure / Success |

| PTFE (Teflon) | Excellent | Inert. No swelling or degradation. |

| PEEK | Excellent | High chemical resistance; widely used in HPLC parts. |

| Stainless Steel (316) | Excellent | No corrosion issues.[3] |

| Polypropylene (PP) | Good | Minor swelling possible at high temps (>60°C). |

| PVDF (Kynar) | Poor | Dissolves. Used intentionally in battery electrode casting. |

| Viton A (FKM) | Conditional/Poor | Significant swelling. The solvent penetrates the polymer matrix. |

| EPDM | Good | Generally resistant to polar solvents (unlike oils). |

| Silicone | Conditional | Moderate swelling; depends on cross-linking density. |

Self-Validating Protocol: The Solvent Swell Test

Since specific compatibility charts for 1,5-DMP are scarce, you must validate your specific O-rings or tubing before scaling up.

Objective: Determine the Volume Swell Ratio (

Protocol:

-

Cut three uniform samples of the elastomer (approx. 20mm x 20mm x 2mm).

-

Weigh each sample dry (

) and measure thickness ( -

Immerse samples in 20 mL of 1,5-DMP in a sealed glass vial.

-

Condition A: Room Temp for 48 hours.

-

Condition B: 60°C for 24 hours (Accelerated).

-

-

Remove samples, blot dry quickly with a lint-free wipe.

-

Weigh immediately (

) and measure thickness ( -

Calculate Swell:

Decision Logic:

-

< 5%: Compatible (Static & Dynamic seals).

-

5 - 15%: Conditional (Static seals only; check for softening).

-

> 15%: Incompatible.

Application Workflow: Peptide Synthesis (SPPS)

1,5-DMP is increasingly utilized in Solid-Phase Peptide Synthesis (SPPS) as a "greener" solvent for the coupling and deprotection steps, replacing DMF and NMP.

Visualized Workflow: Solvent Selection Logic

Caption: Decision logic for substituting NMP with 1,5-DMP in peptide synthesis, balancing regulatory needs with solubility parameters.

Experimental Considerations for SPPS:

-

Resin Swelling: 1,5-DMP swells polystyrene (PS) resins effectively, comparable to NMP. For PEG-based resins (e.g., ChemMatrix), swelling is slightly lower due to the increased hydrophobicity of the solvent.

-

Coupling Efficiency: The C5-methyl group does not interfere with the reaction kinetics of activated amino acids. In fact, the slightly lower polarity can stabilize certain activated esters, reducing racemization.

-

Washing: Due to the higher boiling point (215°C), 1,5-DMP is harder to remove by vacuum drying. Recommendation: Perform a final wash with DCM or Ethanol to displace the 1,5-DMP before cleavage/drying.

Safety & Toxicity Profile

-

Toxicity: 1,5-DMP is often cited as a "greener" alternative because it is not currently classified as a Reprotox 1B (unlike NMP). However, "not classified" does not mean "non-toxic." It is an irritant (Skin/Eye/Respiratory).

-

Metabolism: The 5-methyl group alters the metabolic pathway, potentially preventing the formation of the specific ring-opened metabolites associated with NMP's reproductive toxicity.

-

Handling: Use standard PPE (Butyl rubber gloves recommended; Nitrile is permeable over long exposure). Work in a fume hood.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for NMP baseline parameters).

-

European Chemicals Agency (ECHA). (2011). Support Document for Identification of N-Methyl-2-pyrrolidone as a Substance of Very High Concern. Retrieved from [Link]

Sources

Key characteristics of 1,5-Dimethyl-2-pyrrolidinone

Physicochemical Attributes, Synthesis, and Industrial Utility

Executive Summary

1,5-Dimethyl-2-pyrrolidinone (1,5-DMP; CAS 5075-92-3) represents a critical evolution in the class of polar aprotic solvents. Historically, N-Methyl-2-pyrrolidone (NMP) has dominated this sector due to its high solvency and thermal stability. However, increasing regulatory pressure regarding NMP’s reproductive toxicity has accelerated the search for bio-based, safer alternatives.

1,5-DMP is distinguished by its synthesis from Levulinic acid —a top-tier biomass platform chemical—making it a "green" solvent candidate.[1] Structurally, the addition of a methyl group at the C5 position introduces a chiral center, altering its steric profile and boiling point compared to NMP. This guide provides a comprehensive technical analysis of 1,5-DMP, focusing on its molecular architecture, green synthesis protocols, and comparative performance.

Part 1: Molecular Architecture & Physicochemical Profile

The utility of 1,5-DMP lies in its structural homology to NMP, preserved while introducing a steric bulk that slightly modifies its solvation shell.

1.1 Structural Analysis & Chirality

Unlike NMP, which is achiral, 1,5-DMP possesses a stereocenter at the C5 position. Standard industrial synthesis via reductive amination yields a racemic mixture (

DOT Diagram 1: Structural Comparison & Chirality

Caption: Structural divergence between NMP and 1,5-DMP. The C5-Methyl group (Red) introduces chirality and increased lipophilicity.

1.2 Comparative Physicochemical Data

1,5-DMP exhibits a higher boiling point and slightly lower density than NMP, suggesting stronger intermolecular dispersion forces but slightly less efficient packing due to the C5 methyl group.

| Property | N-Methyl-2-pyrrolidone (NMP) | 1,5-Dimethyl-2-pyrrolidinone (1,5-DMP) | Impact on Application |

| CAS Number | 872-50-4 | 5075-92-3 | Regulatory Tracking |

| Boiling Point | 202 °C | 215–217 °C | Higher thermal ceiling for reactions |

| Density (25°C) | 1.028 g/mL | 0.982 g/mL | Volumetric formulation adjustments |

| Refractive Index | 1.470 | 1.465 | Purity monitoring |

| Flash Point | 91 °C | ~89 °C | Similar flammability handling |

| Feedstock | Petrochemical (Butanediol) | Bio-based (Levulinic Acid) | Sustainability / Carbon Footprint |

Part 2: Synthesis & Manufacturing Pathways[2]

The synthesis of 1,5-DMP is a textbook example of "Green Chemistry" principles, specifically Atom Economy and Use of Renewable Feedstocks . The dominant industrial route utilizes Levulinic Acid (LA), a keto-acid derived from cellulose hydrolysis.

2.1 Reaction Mechanism: Reductive Amination

The transformation involves the reaction of Levulinic acid with methylamine (primary amine) to form a Schiff base/enamine intermediate, followed by hydrogenation and cyclization.

DOT Diagram 2: Synthesis Workflow

Caption: The bio-refinery route converting Levulinic Acid to 1,5-DMP via reductive amination and cyclization.

Part 3: Experimental Protocol

Protocol 1: Catalytic Synthesis of 1,5-DMP from Levulinic Acid

Context: This protocol is adapted for a high-pressure laboratory reactor setup. It validates the efficiency of converting bio-based feedstock into the target solvent.[1][2]

Safety Prerequisite:

-

Methylamine is a toxic gas/volatile liquid; handle in a fume hood.

-

Hydrogen gas under pressure presents an explosion hazard; use a rated autoclave.

Materials:

-

Levulinic Acid (98%)

-

Methylamine (35-40% aq. solution)

-

Catalyst: 5% Ru/C or Raney Nickel (Skeleton Nickel)

-

Reactor: 500 mL Stainless Steel Autoclave

Methodology:

-

Feedstock Preparation: Charge the autoclave with Levulinic Acid (0.5 mol) and the heterogeneous catalyst (e.g., 2.0 g Raney Ni).

-

Amination: Slowly add Methylamine solution (0.6 mol, 1.2 eq) while stirring. Note: Exothermic reaction. Control temperature < 40°C during addition.

-

Pressurization: Seal the reactor. Purge with Nitrogen (3x) to remove oxygen. Pressurize with Hydrogen gas to 3.0–5.0 MPa (30–50 bar) .

-

Reaction: Heat the system to 130–140°C . Maintain stirring at 800 rpm.

-

Duration: Run for 4–6 hours until H2 uptake ceases.

-

Work-up: Cool to room temperature. Vent excess H2 carefully.

-

Purification:

-

Filter the mixture to recover the catalyst (recyclable).

-

Perform fractional distillation on the filtrate.[3]

-

Target Fraction: Collect distillate at 84–86°C / 1.73 kPa (13 mmHg) or 215°C / 760 mmHg .

-

Validation:

-

GC-MS: Confirm molecular ion peak at m/z 113.

-

1H NMR: Verify doublet at ~1.1 ppm (C5-Methyl) and singlet at ~2.8 ppm (N-Methyl).

Part 4: Applications & Solvency Engineering[7][8]

1,5-DMP is not merely a drop-in replacement; it offers distinct advantages in specific workflows.

4.1 Solvency Profile

Like NMP, 1,5-DMP is miscible with water, alcohols, and common organic solvents. However, its slightly increased lipophilicity (due to the extra methyl group) makes it superior for:

-

Polymer Processing: Dissolving PVDF (Polyvinylidene fluoride) for battery electrode slurries.[6][7]

-

Extraction: Higher boiling point allows for higher temperature extractions without solvent loss.

-

Transdermal Delivery: Lactams are known penetration enhancers. 1,5-DMP's lipophilic shift may alter skin partition coefficients compared to NMP.

4.2 Application Decision Matrix[3][8]

DOT Diagram 3: Solvent Selection Logic

Caption: Decision tree for selecting 1,5-DMP based on environmental constraints and thermal requirements.

Part 5: Safety & Regulatory (E-E-A-T)

While marketed as "greener" due to its bio-origin, 1,5-DMP shares chemical hazards common to lactams.

-

GHS Classification:

-

Toxicology: Preliminary data suggests a safer profile than NMP regarding reproductive toxicity, but comprehensive REACH dossiers should be consulted for specific handling limits.

-

Handling: Use chemically resistant gloves (Butyl rubber) and work in ventilated areas.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79068, 1,5-Dimethyl-2-pyrrolidinone. PubChem. Available at: [Link]

-

Chen, X., et al. (2023).[1] "Conversion of levulinic acid and its esters to 1,5-dimethyl-2-pyrrolidone over a nonnoble metallic Ni@CeOx catalyst." ChemSusChem. Available at: [Link]

Sources

- 1. Conversion of Levulinic Acid and its Esters to 1,5-dimethyl-2-Pyrrolidone over a Nonnoble Metallic Ni@CeOx Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. carlroth.com [carlroth.com]

- 5. iris.cnr.it [iris.cnr.it]

- 6. NMP (N-methyl-2-pyrrolidone): a versatile solvent widely used in the chemical industry - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 7. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. 1,5-二甲基-2-吡咯烷酮 95% | Sigma-Aldrich [sigmaaldrich.com]

Technical Deep Dive: 1,5-Dimethyl-2-pyrrolidinone (1,5-DMP) in Advanced Research

The following technical guide provides an in-depth analysis of 1,5-Dimethyl-2-pyrrolidinone (1,5-DMP), focusing on its dual utility as a high-performance solvent and a critical pharmacophore in medicinal chemistry.

Executive Summary

1,5-Dimethyl-2-pyrrolidinone (1,5-DMP, CAS 5075-92-3) is a specialized polar aprotic solvent and synthetic intermediate that is gaining traction as a "greener," high-performance alternative to N-Methyl-2-pyrrolidone (NMP). While structurally homologous to NMP, the addition of a methyl group at the C5 position imparts unique physicochemical stability and steric characteristics.

This guide outlines the core research applications of 1,5-DMP, distinguishing its role as a reaction medium (solvent) from its role as a structural synthon in the development of HDAC and CB1 inhibitors.

Part 1: Physicochemical Architecture & Solvent Capabilities

Structural Causality

The efficacy of 1,5-DMP stems from its lactam ring stability. Unlike linear amides, the cyclic structure forces the nitrogen lone pair into resonance with the carbonyl, creating a strong dipole. The C5-methyl group adds steric bulk, which slightly increases lipophilicity compared to NMP, potentially altering solvation shells around transition metal catalysts.

Comparative Solvent Profile

Researchers often default to NMP or DMF. However, 1,5-DMP offers a higher boiling point and a distinct toxicity profile, making it suitable for high-temperature, extended-duration reactions where solvent loss is a failure mode.

Table 1: Physicochemical Comparison of Polar Aprotic Solvents

| Property | 1,5-DMP | NMP (Reference) | DMF (Reference) | Impact on Research |

| CAS No. | 5075-92-3 | 872-50-4 | 68-12-2 | Distinct regulatory tracking. |

| Boiling Point | 215–217 °C | 202 °C | 153 °C | 1,5-DMP allows higher reaction temps without pressurization. |

| Density (25°C) | 0.982 g/mL | 1.028 g/mL | 0.944 g/mL | Affects phase separation in workups. |

| Dipolar Character | High | High | High | Excellent for SN2 and metal-catalyzed couplings. |

| Green Classification | Re-engineered | Reprotoxic (Repr. 1B) | Reprotoxic (Repr.[1] 1B) | 1,5-DMP is investigated as a safer substitution candidate. |

Expert Insight: When designing protocols for high-temperature polymerizations (e.g., polyimides) or metal-catalyzed cross-couplings (Heck/Suzuki), the 15°C boiling point advantage of 1,5-DMP over NMP can significantly accelerate kinetics while maintaining liquid phase at ambient pressure.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting 1,5-DMP based on thermal requirements and regulatory constraints.

Figure 1: Decision matrix for integrating 1,5-DMP into synthetic workflows, prioritizing thermal stability and regulatory compliance.

Part 2: Synthetic Chemistry Applications (The "Core" Research)

Beyond its role as a solvent, the 1,5-dimethyl-2-pyrrolidinone scaffold is a privileged structure in medicinal chemistry. It serves as the core for a class of histone deacetylase (HDAC) inhibitors and cannabinoid receptor (CB1) antagonists.[2][3]

Protocol: Synthesis via Donor-Acceptor Cyclopropanes

A critical area of basic research involves synthesizing complex 1,5-substituted pyrrolidin-2-ones using Donor-Acceptor (D-A) Cyclopropanes .[3] This method is superior to traditional lactamization because it allows for stereoselective introduction of substituents.

Mechanism Overview: The reaction involves the ring-opening of a D-A cyclopropane by a nitrogen nucleophile (amine), followed by cyclization. 1,5-DMP derivatives are formed when the nucleophile attacks the activated cyclopropane.

Experimental Workflow:

-

Reagents: 2-Arylcyclopropane-1,1-diester (Donor-Acceptor species), Methylamine (or Aniline derivatives), Catalyst (e.g., Lewis Acid like Sc(OTf)3 or thermal activation).

-

Solvent: Acetonitrile or 1,2-Dichloroethane (Note: 1,5-DMP is the product class here).

-

Conditions: Reflux or Microwave irradiation.

Step-by-Step Methodology:

-

Charge: In a dry reaction vial, dissolve 1.0 equiv of cyclopropane-1,1-diester in anhydrous acetonitrile (0.2 M).

-

Addition: Add 1.2 equiv of the primary amine (e.g., methylamine for 1,5-dimethyl core).

-

Activation: Add 5 mol% Sc(OTf)3 if performing catalytic ring opening.

-

Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC for disappearance of the cyclopropane.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why This Matters: This protocol synthesizes the 1,5-DMP core found in bioactive molecules. The 5-methyl (or 5-aryl) group is crucial for selectivity against HDAC6 and HDAC8 enzymes.

Visualization: D-A Cyclopropane to Pyrrolidinone Pathway

The following diagram details the mechanistic transformation utilized to generate 1,5-DMP scaffolds.

Figure 2: Synthetic pathway for constructing the 1,5-DMP pharmacophore via Donor-Acceptor Cyclopropane ring opening.[3]

Part 3: Safety, Toxicology & Handling

The "Green" Alternative Narrative

1,5-DMP is frequently cited in "Green Chemistry" catalogs (e.g., Sigma-Aldrich's "Re-engineered" category) as an alternative to NMP.

-

NMP Issue: Classified as Reprotoxic (May damage the unborn child). Restricted in the EU (REACH).

-

1,5-DMP Advantage: While data is less exhaustive than NMP, it is currently positioned as a safer substitute in industrial and research settings, specifically designed to reduce derivative formation and pollution.

Handling Protocols

-

PPE: Standard organic solvent PPE (Nitrile gloves, safety goggles).

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis or water uptake, which affects solvent polarity.

-

Disposal: Non-halogenated organic solvent waste stream.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026).[4][5] 1,5-Dimethyl-2-pyrrolidinone: A Foundation for Chemical Synthesis Excellence. Retrieved from [Link]

-

Reissig, H. U., & Zimmer, R. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24893277, 1,5-Dimethyl-2-pyrrolidinone. Retrieved from [Link]

-

Jouyban, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. J Pharm Pharmaceut Sci. Retrieved from [Link]

Sources

Technical Deep Dive: 1,5-Dimethyl-2-pyrrolidinone (DMP)

This guide provides a technical deep dive into 1,5-Dimethyl-2-pyrrolidinone (DMP) , a bio-based lactam emerging as a critical "green" alternative to N-Methyl-2-pyrrolidone (NMP).

Physicochemical Profile, Bio-Synthesis, and Structural Advantages[1]

Part 1: Executive Summary & Strategic Rationale

In the landscape of polar aprotic solvents, N-Methyl-2-pyrrolidone (NMP) has long been the industry standard. However, its classification as a Reproductive Toxin (Repr. 1B) under REACH regulations has necessitated the search for safer, high-performance alternatives.

1,5-Dimethyl-2-pyrrolidinone (DMP) (CAS: 5075-92-3) represents a strategic evolution in this chemical class. Structurally derived from biomass (Levulinic acid), DMP retains the high solvency power of NMP while introducing a methyl group at the C5 position. This structural modification is not merely cosmetic; it fundamentally alters the metabolic fate of the molecule, potentially mitigating the specific toxicity pathways associated with NMP's oxidative metabolism.

Key Value Proposition:

-

Bio-Origin: Synthesized from Levulinic Acid (biomass platform chemical).

-

Metabolic Engineering: C5-methylation blocks the primary oxidative metabolic pathway of NMP.

-

Performance: Maintains high boiling point and polarity suitable for high-temperature polymerizations and extractions.

Part 2: Physicochemical Profile

DMP exhibits a property profile strikingly similar to NMP, ensuring drop-in compatibility for many applications, yet with distinct differences driven by the additional methyl group.

Table 1: Comparative Physicochemical Properties

| Property | 1,5-Dimethyl-2-pyrrolidinone (DMP) | N-Methyl-2-pyrrolidone (NMP) | Impact on Application |

| CAS Number | 5075-92-3 | 872-50-4 | Regulatory Tracking |

| Molecular Weight | 113.16 g/mol | 99.13 g/mol | Slightly lower volatility for DMP |

| Boiling Point | 215–217 °C | 202 °C | DMP offers higher thermal headroom |

| Density (25°C) | 0.982 g/mL | 1.028 g/mL | DMP is slightly less dense |

| Refractive Index | 1.465 | 1.470 | Optical purity checks |

| Solubility | Miscible in water, alcohols, ethers | Miscible in water, alcohols, ethers | Universal solvent capability |

| Chirality | Yes (C5 Stereocenter) | No | Potential for chiral applications |

Part 3: Synthesis & Manufacturing (The Bio-Route)

Unlike NMP, which is traditionally sourced from petrochemical precursors (butyrolactone), DMP is elegantly synthesized from Levulinic Acid , a top-12 biomass platform chemical derived from cellulose/starch.

Mechanistic Pathway: Reductive Amination

The synthesis involves the reductive amination of Levulinic acid with methylamine, followed by cyclization. This process typically utilizes heterogeneous catalysts (e.g., Ni@CeOx or Pd/C) to achieve high yields (>96%) under hydrogen pressure.

DOT Diagram 1: Bio-Synthesis of 1,5-DMP from Biomass

Caption: Catalytic conversion of biomass-derived Levulinic Acid to 1,5-DMP via reductive amination.

Part 4: Scientific Integrity – The "Metabolic Blockade" Hypothesis

As a Senior Application Scientist, it is crucial to explain why DMP is considered a safer candidate. The toxicity of NMP is largely linked to its metabolism.

-

NMP Metabolism: NMP undergoes hydroxylation at the C5 position (alpha to the nitrogen) by Cytochrome P450 isoforms, forming 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) . This metabolite is further oxidized to succinimide species, which are implicated in reproductive toxicity.

-

DMP Advantage: In 1,5-DMP, the C5 position is substituted with a methyl group. This steric bulk and substitution hinder the enzymatic hydroxylation at this specific site, potentially diverting metabolism to less toxic pathways or reducing the formation of ring-opened toxic metabolites.

DOT Diagram 2: Metabolic Divergence

Caption: Structural substitution at C5 in DMP blocks the primary oxidative pathway observed in NMP.

Part 5: Experimental Protocols

Protocol A: Synthesis of 1,5-DMP (Lab Scale)

Based on catalytic reductive amination principles.

Reagents:

-

Levulinic Acid (1.0 eq)

-

Methylamine (40% aq. solution, 1.2 eq)

-

Catalyst: 5% Pd/C or Ni@CeOx (5 wt% loading)

-

Solvent: Water or Methanol

Methodology:

-

Charging: Load Levulinic acid and catalyst into a high-pressure stainless steel autoclave.

-

Amination: Add methylamine solution dropwise while stirring. Note: Exothermic reaction; maintain temp < 40°C.

-

Hydrogenation: Seal autoclave, purge with N2 (3x), then pressurize with H2 to 2.0 MPa (20 bar).

-

Reaction: Heat to 140°C and stir at 800 rpm for 5–8 hours.

-

Work-up: Cool to room temperature. Vent H2 carefully. Filter the catalyst (recoverable).[1]

-

Purification: Distill the filtrate under reduced pressure. Collect the fraction boiling at 84–86°C (1.73 kPa) .

-

Validation: Confirm structure via 1H-NMR (Doublet at ~1.2 ppm for C5-Me, Singlet at ~2.8 ppm for N-Me).

Protocol B: DMP as a Solvent for Nucleophilic Substitution

Use case: Replacing NMP in an SN2 reaction.

-

Dissolution: Dissolve the alkyl halide substrate (1.0 eq) in DMP (5 mL per mmol). Observation: DMP dissolves polar substrates rapidly.

-

Reagent Addition: Add Nucleophile (e.g., Sodium Azide or Potassium Phthalimide, 1.2 eq).

-

Heating: Heat to 80–100°C. DMP remains stable and retains volatile reactants better than lower-boiling solvents.

-

Work-up: Pour reaction mixture into water. Extract with Ethyl Acetate.[2] (DMP partitions into the aqueous phase, simplifying organic product isolation).

Part 6: References

-

Bio-Synthesis Route: Conversion of Levulinic Acid and its Esters to 1,5-dimethyl-2-pyrrolidone over a Nonnoble Metallic Ni@CeOx Catalyst. (2023).[3] PubMed.[4] Link

-

NMP Toxicity Profile: Concise International Chemical Assessment Document 35: N-Methyl-2-Pyrrolidone. WHO/IPCS. Link

-

Metabolic Pathways: Human experimental exposure to N-methyl-2-pyrrolidone (NMP): toxicokinetics and biological monitoring. (2003). Int Arch Occup Environ Health.[5] Link

-

Physicochemical Data: 1,5-Dimethyl-2-pyrrolidinone Properties and Safety. ChemicalBook. Link

-

Regulatory Context (NMP): EPA Risk Determination for N-Methylpyrrolidone (NMP).[6] (2022).[6][7][8][9] US EPA.[2][6] Link

Sources

- 1. Page loading... [wap.guidechem.com]